Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of biocatalysts for the synthesis of chiral intermediates is also gaining traction due to their high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-substituted-4-fluorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C11H12BrFO3 |
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Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
DNQKSRKPHONJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)O |
Origin of Product |
United States |
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